molecular formula C14H15N3O B2819567 N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide CAS No. 2305534-55-6

N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide

Cat. No. B2819567
CAS RN: 2305534-55-6
M. Wt: 241.294
InChI Key: POGGUOBNSTUKJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a range of reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Mechanism of Action

While the specific mechanism of action for N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide is not mentioned in the search results, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles, including N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

N-[1-(3-pyrazol-1-ylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16-11(2)12-6-4-7-13(10-12)17-9-5-8-15-17/h3-11H,1H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGGUOBNSTUKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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